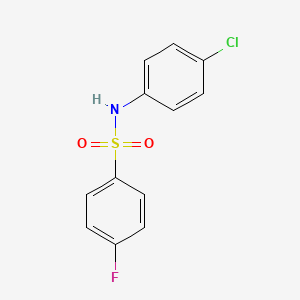

N-(4-Chlorophenyl)-4-fluorobenzenesulfonamide

Description

N-(4-Chlorophenyl)-4-fluorobenzenesulfonamide is a sulfonamide derivative characterized by a 4-chlorophenyl group attached to the sulfonamide nitrogen and a 4-fluorophenyl moiety on the sulfonyl group. This structure combines halogenated aromatic rings, which are known to influence electronic properties, solubility, and biological interactions. The 4-chlorophenyl group may contribute to hydrophobic interactions in biological systems, making this compound a candidate for pharmacological or agrochemical applications.

Properties

IUPAC Name |

N-(4-chlorophenyl)-4-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFNO2S/c13-9-1-5-11(6-2-9)15-18(16,17)12-7-3-10(14)4-8-12/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFVHRDLVQACADE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50321313 | |

| Record name | N-(4-Chlorophenyl)-4-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50321313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312-57-2 | |

| Record name | N-(4-Chlorophenyl)-4-fluorobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC373497 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=373497 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Chlorophenyl)-4-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50321313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction of Sulfonylisocyanates with Aniline Derivatives

Method Overview:

One of the most prevalent approaches involves reacting sulfonylisocyanates with appropriately substituted anilines to yield the target sulfonamide derivatives. This process benefits from high selectivity and efficiency.

Reaction Scheme:

$$

\text{Sulfonylisocyanate} + \text{Aniline derivative} \rightarrow \text{N-(aryl)-4-fluorobenzenesulfonamide}

$$

- Equimolar amounts of sulfonylisocyanate and aniline derivative are dissolved in a non-reactive solvent such as benzene, toluene, acetonitrile, or tetrahydrofuran.

- The reaction is performed at temperatures ranging from 0°C to 30°C, with an exothermic peak typically observed around room temperature.

- The reaction generally completes within 1 hour at 20–30°C.

Example:

A patent describes reacting 4-fluorobenzenesulfonylisocyanate with 4-chlorophenylamine (or similar derivatives) to produce the corresponding sulfonamide.

- Filtration of the reaction mixture.

- Crystallization or chromatography to purify the product.

Reaction of Sulfonylcarbamates with Aniline Derivatives

Method Overview:

Sulfonylcarbamates serve as intermediates that, upon reaction with aniline derivatives, afford the desired sulfonamide compounds.

Reaction Scheme:

$$

\text{Sulfonylcarbamate} + \text{Aniline derivative} \rightarrow \text{N-(aryl)-4-fluorobenzenesulfonamide}

$$

- Sulfonylcarbamates are prepared by reacting sulfonyl chlorides with carbamate sources.

- These intermediates are then reacted with aniline derivatives in the presence of bases such as sodium hydroxide or potassium carbonate.

- The reaction occurs at ambient temperature (~20°C) to reflux conditions, typically over 3 hours.

- Extraction with organic solvents.

- Crystallization from suitable solvents like ethanol or toluene.

Reaction of Sulfonylamines with Isocyanates

Method Overview:

Direct reaction of sulfonylamines with isocyanates is another route, especially suitable for introducing specific substituents on the sulfonamide nitrogen.

Reaction Scheme:

$$

\text{Sulfonylamine} + \text{Isocyanate} \rightarrow \text{N-(aryl)-4-fluorobenzenesulfonamide}

$$

- Sulfonylamine is reacted with an excess of the isocyanate in inert solvents such as tetrahydrofuran.

- The mixture is stirred at room temperature or slightly elevated temperatures (~30°C).

- Reaction completion is monitored by TLC or NMR.

- Filtration and recrystallization.

Use of Alkyl Haloformates and Subsequent Coupling

Method Overview:

This approach involves synthesizing carbamates from sulfonamides and alkyl haloformates, followed by coupling with substituted anilines.

Reaction Scheme:

$$

\text{Sulfonamide} + \text{XCOOR}_7 \rightarrow \text{Carbamate intermediate}

$$

$$

\text{Carbamate} + \text{Aniline derivative} \rightarrow \text{Target sulfonamide}

$$

- React sulfonamide with alkyl haloformate (e.g., bromo or chloro methyl esters) in acetone with potassium carbonate.

- Heat to reflux (~50–60°C) for 1–6 hours.

- The carbamate intermediate is then reacted with the aniline derivative in high-boiling solvents like dioxane at reflux.

- Crystallization or chromatography.

Preparation of Specific Substituted Derivatives

- Synthesis of 4-(diethylamino)-benzenesulfonamide involves refluxing N,N-dimethyl-N'-carbethoxysulfanilamide with 4-chloroaniline, followed by purification via recrystallization from toluene.

Reaction Conditions Summary:

| Method | Solvent | Temperature | Reaction Time | Purification |

|---|---|---|---|---|

| Sulfonylisocyanate + Aniline | Benzene, Toluene, Acetonitrile | 0–30°C | 1 hour | Filtration, crystallization |

| Sulfonylcarbamate + Aniline | Ethanol, Toluene | Ambient to reflux | 3 hours | Crystallization |

| Sulfonylamine + Isocyanate | THF | Ambient | 1–2 hours | Recrystallization |

| Carbamate + Aniline | Dioxane, Toluene | Reflux | 1–6 hours | Chromatography or crystallization |

Notes on Reagents and Conditions

-

- Sulfonyl chlorides, sulfonylisocyanates, sulfonylcarbamates, and sulfonylamines are key intermediates.

- Aniline derivatives substituted with chloro, fluoro, or methyl groups are used to introduce desired aromatic substituents.

- Bases such as sodium hydroxide, potassium carbonate, or triethylamine facilitate deprotonation and drive reactions to completion.

-

- Reactions are generally performed under inert atmosphere (nitrogen or argon) to prevent side reactions.

- Temperature control is crucial to optimize yield and purity.

- Purification often involves recrystallization from solvents like ethanol, toluene, or ethyl acetate.

Summary of Key Data

| Preparation Method | Main Reactions | Typical Conditions | Yield Range | Notes |

|---|---|---|---|---|

| Sulfonylisocyanate + Aniline | Nucleophilic addition | 0–30°C, 1 hour | 50–70% | Widely used, high selectivity |

| Sulfonylcarbamate + Aniline | Carbamate formation | Reflux, 3 hours | 45–60% | Good for specific substituents |

| Sulfonylamine + Isocyanate | Urea formation | Ambient, 1–2 hours | 50–65% | Suitable for diverse derivatives |

| Carbamate + Aniline | Multi-step coupling | Reflux, 1–6 hours | 40–55% | Flexible for modifications |

Research Findings and Patent Data

Research patents, such as US5565494, describe the synthesis of sulfonylurea derivatives with antitumor activity, emphasizing the importance of reaction conditions that maximize yield and purity. The methods involve reacting sulfonylisocyanates with substituted anilines under mild conditions, often in toluene or acetonitrile, with purification by recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Nucleophilic substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the aromatic rings, leading to the formation of different derivatives.

Electrophilic substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include alkyl halides and acyl chlorides, with reaction conditions typically involving the use of a base and an organic solvent.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Electrophilic substitution: Reagents like nitric acid, sulfuric acid, and halogens are used under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the aromatic rings can lead to the formation of nitro derivatives, while oxidation can result in the formation of sulfone derivatives .

Scientific Research Applications

Medicinal Chemistry

N-(4-Chlorophenyl)-4-fluorobenzenesulfonamide serves as a critical building block in the synthesis of various pharmaceutical compounds. Its structural features allow for the development of drugs with antimicrobial and anti-inflammatory properties.

- Antimicrobial Activity : The compound exhibits broad-spectrum antimicrobial properties against bacteria like Escherichia coli and Staphylococcus aureus, as well as fungi such as Candida albicans and Aspergillus niger .

- Anticancer Potential : Research indicates that it can inhibit specific kinases involved in cancer pathways, such as PI3K/mTOR, suggesting its potential as an anticancer agent .

Biological Studies

The compound is utilized in enzyme inhibition studies, providing insights into its therapeutic applications. The sulfonamide moiety mimics natural substrates, leading to competitive inhibition of enzymes critical for microbial growth and cancer cell proliferation .

Industrial Applications

In addition to its pharmaceutical uses, this compound is employed in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical structure contributes to the stability and specificity required for these applications .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of this compound, researchers found that it exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics against various bacterial strains. This highlights its potential use in treating infections caused by resistant bacteria .

Case Study 2: Anticancer Activity

A series of experiments demonstrated that derivatives of this compound effectively inhibited cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. These findings support further exploration into its use as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. This inhibition can disrupt essential biochemical pathways, resulting in antimicrobial or anti-inflammatory effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Halogen Substitution and Activity Trends

- Fluorine vs. Chlorine: In maleimide derivatives (), para-fluorine substitution (IC50 = 5.18 µM) slightly improved inhibitory potency against monoacylglycerol lipase (MGL) compared to chlorine (IC50 = 7.24 µM), likely due to fluorine’s stronger electron-withdrawing effect enhancing electrophilic interactions .

- Chlorine in Agrochemicals : N-(4-Chlorophenyl) derivatives in exhibited superior insecticidal activity, suggesting the 4-ClPh group enhances target binding or stability in biological systems .

Physicochemical Properties

- Solubility: The fluorine atom in this compound likely increases polarity and aqueous solubility compared to non-fluorinated analogs. For instance, compound 46 () with a hydrophobic diethylamino benzyl group had reduced solubility but enhanced membrane permeability .

- Acidity : The sulfonamide proton’s acidity is amplified by both fluorine and chlorine substituents, which may influence ionization state and bioavailability.

Pharmacological Potential

- Cannabinoid Receptor Modulation: Compound 46’s CB2 inverse agonism highlights the role of sulfonamide scaffolds in neurological targets .

- Enzyme Inhibition : Fluorine’s electronic effects could position this compound as a candidate for enzyme inhibition, similar to maleimide derivatives in .

Biological Activity

N-(4-Chlorophenyl)-4-fluorobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article explores the biological mechanisms, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₉ClFNO₂S

- Molecular Weight : Approximately 285.72 g/mol

- Functional Groups : Contains a sulfonamide group and halogen substituents (chlorine and fluorine) which contribute to its reactivity and biological activity.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The sulfonamide moiety mimics natural substrates, leading to competitive inhibition of enzymes critical for microbial growth and cancer cell proliferation. It has been shown to inhibit specific kinases involved in cancer pathways such as PI3K/mTOR.

- Antimicrobial Activity : The compound exhibits broad-spectrum antimicrobial properties, affecting both bacterial and fungal pathogens by disrupting essential biochemical pathways.

Antimicrobial Activity

Research indicates that this compound has significant antimicrobial properties. Studies have shown:

- Bacterial Inhibition : The compound demonstrates activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

- Fungal Activity : It also shows effectiveness against fungi such as Candida albicans and Aspergillus niger, indicating potential applications in treating fungal infections .

Anticancer Potential

This compound has been evaluated for its anticancer properties:

- Cell Proliferation Inhibition : Studies suggest that it can inhibit the proliferation of cancer cells by targeting specific signaling pathways. For instance, it disrupts the activity of kinases involved in tumor growth.

- Mechanistic Insights : The compound's interaction with cellular targets can lead to apoptosis in cancer cells, making it a candidate for further pharmacological development.

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds highlights the uniqueness of this compound:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(4-Fluorophenyl)-4-fluorobenzenesulfonamide | C₁₂H₁₀F₂N₁O₂S | Contains two fluorine atoms; explored for similar applications |

| N-(2-Chloro-4-fluorophenyl)-benzenesulfonamide | C₁₂H₉ClFNO₂S | Different halogen positioning; potential variations in activity |

| N-(3-Chloro-phenyl)-benzenesulfonamide | C₁₂H₉ClN₁O₂S | Lacks fluorine; may exhibit different reactivity patterns |

This table illustrates how variations in halogen substitution affect the biological activity and reactivity of these compounds.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited a zone of inhibition (ZoI) comparable to standard antibiotics against various pathogens, suggesting its potential as a therapeutic agent in infectious diseases .

- Cancer Cell Studies : In vitro studies indicated that treatment with this compound resulted in significant reductions in cell viability among several cancer cell lines, supporting its development as an anticancer drug.

- Mechanistic Studies : Research has provided insights into the molecular interactions of the compound with specific enzymes, revealing its potential to disrupt critical pathways involved in disease progression.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4-Chlorophenyl)-4-fluorobenzenesulfonamide, and how can reaction yields be improved?

- Methodology : Microwave-assisted solvent-free sulfonylation is a robust method for synthesizing sulfonamides. For example, coupling 4-fluorobenzenesulfonyl chloride with 4-chloroaniline under microwave irradiation (80–100°C, 10–15 min) in the absence of solvent achieves ~85% yield. Catalytic bases like KOH or Et₃N enhance reactivity by deprotonating the amine . Purification via column chromatography (hexane/ethyl acetate, 7:3) ensures high purity.

Q. How should researchers characterize the structural integrity of this compound?

- Methodology : Use ¹H/¹³C NMR to confirm substituent positions and purity. Key NMR signals include aromatic protons (δ 7.40–7.70 ppm for fluorophenyl and chlorophenyl groups) and sulfonamide NH (δ ~10.5 ppm, broad singlet). X-ray crystallography resolves stereoelectronic effects; for example, related sulfonamides exhibit planar sulfonyl groups and dihedral angles <30° between aromatic rings . LC-MS (ESI: m/z ~315 [M+H]⁺) validates molecular weight .

Q. What safety protocols are critical for handling this compound?

- Methodology : Use PPE (gloves, goggles) in a fume hood due to potential irritancy. Store in airtight containers at 4°C, away from light, to prevent degradation. Monitor for byproducts like sulfonic acids using TLC (Rf ~0.5 in 1:1 hexane/EtOAc). Toxicity screening (e.g., Ames test) is advised before biological assays .

Advanced Research Questions

Q. How does the compound’s selectivity for biological targets (e.g., cannabinoid receptors) correlate with its structural features?

- Methodology : Molecular docking (AutoDock Vina) reveals that the 4-fluorophenyl group enhances hydrophobic interactions with CB2 receptor pockets, while the chlorophenyl moiety stabilizes π-π stacking. In vitro inverse agonism assays (cAMP accumulation) show IC₅₀ values <1 µM for CB2 vs >10 µM for CB1, indicating selectivity. Radioligand displacement studies ([³H]CP-55,940) further validate target engagement .

Q. How can contradictions between in vitro potency and in vivo efficacy be resolved?

- Methodology : Pharmacokinetic profiling (e.g., plasma protein binding, metabolic stability in liver microsomes) identifies poor bioavailability. Structural modifications, such as introducing morpholine or pyrimidine groups, improve solubility and half-life. For example, N-methylation of the sulfonamide reduces renal clearance, enhancing in vivo activity .

Q. What computational strategies predict the compound’s reactivity in complex biological systems?

- Methodology : DFT calculations (B3LYP/6-31G*) model electron-withdrawing effects of fluorine and chlorine on sulfonamide acidity (pKa ~8.5). QSAR models correlate Hammett σ values (σₚ-F = +0.06, σₚ-Cl = +0.23) with antimicrobial IC₅₀. MD simulations (GROMACS) assess membrane permeability, showing logP ~3.2, favoring blood-brain barrier penetration .

Q. How can reaction byproducts during large-scale synthesis be minimized?

- Methodology : Optimize stoichiometry (1:1.05 amine:sulfonyl chloride) and reaction time (<2 hr) to suppress di-sulfonylated byproducts. HPLC-MS monitors impurities (e.g., 4-fluorobenzenesulfonic acid at Rt ~4.2 min). Recrystallization from ethanol/water (70:30) removes polar byproducts, achieving >99% purity .

Q. What crystallographic techniques elucidate its solid-state interactions?

- Methodology : Single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) reveals hydrogen-bonding networks between sulfonamide NH and adjacent fluorine atoms (N–H···F, ~2.8 Å). Hirshfeld surface analysis quantifies intermolecular contacts (e.g., 12% F···H, 35% Cl···H), critical for predicting solubility and stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.